molecular formula C28H33N5O6 B2793433 1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate CAS No. 1351647-84-1

1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate

カタログ番号 B2793433
CAS番号: 1351647-84-1
分子量: 535.601
InChIキー: HQKIBPYHEXFGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, and a piperazine ring. The imidazole ring is a key structural component in many biologically active compounds .

科学的研究の応用

Scientific Research Applications

1. Orexin Receptor Antagonists for Insomnia Treatment The study by Renzulli et al. (2011) discusses the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. This compound, although different, shares a complexity in molecular design and application in neuroscience, similar to the compound . The research outlines the pharmacokinetics, including absorption, distribution, metabolism, and excretion, emphasizing its potential therapeutic application in treating insomnia (Renzulli et al., 2011).

2. Novel Compounds for Anxiolytic Effects Brito et al. (2017) designed and synthesized a new compound, LQFM032, and evaluated its anxiolytic-like effect. The study demonstrates the process from compound design to pharmacological evaluation, showing how novel compounds can be created and assessed for potential therapeutic applications, particularly in mental health (Brito et al., 2017).

3. Antioxidant Therapy in Disease Treatment Research by Ribeiro et al. (2010) on benznidazole, the main drug used for Chagas' disease treatment, involves understanding oxidative stress's role in disease progression. Although the focus is on a specific therapeutic application, the study underscores the importance of investigating oxidative stress and antioxidant therapy, which could be relevant for compounds targeting similar pathways (Ribeiro et al., 2010).

4. HIV-1 Protease Inhibitor Metabolism The study of L-735,524, a potent HIV-1 protease inhibitor, by Balani et al. (1995) provides insight into the drug's metabolism and disposition in humans. This research highlights the complex processes involved in metabolizing pharmaceutical compounds, offering a perspective on the drug development process for targeting viral infections (Balani et al., 1995).

将来の方向性

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of many imidazole-containing compounds . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties.

特性

IUPAC Name

1-[4-[4-[1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2.C2H2O4/c1-19(32)20-6-8-22(9-7-20)30-14-16-31(17-15-30)26(33)21-10-12-29(13-11-21)18-25-27-23-4-2-3-5-24(23)28-25;3-1(4)2(5)6/h2-9,21H,10-18H2,1H3,(H,27,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKIBPYHEXFGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。